p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid
Description
Systematic IUPAC Name and Structural Representation
The systematic IUPAC name for p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid is 4-[[(4-cyanophenyl)methyl-methylamino]diazenyl]benzoic acid . This nomenclature reflects the compound’s structural hierarchy, beginning with the benzoic acid core substituted at the para position by a triazeno group. The triazeno moiety itself is modified by a methyl group and a p-cyanobenzyl substituent.
Structurally, the molecule consists of two aromatic rings connected via a triazeno bridge (-N=N-N-). The first benzene ring is part of the benzoic acid group, with the carboxylic acid (-COOH) functional group at the para position. The second aromatic ring, derived from benzyl cyanide, features a cyano group (-C≡N) at its para position. The triazeno group links the methyl-substituted nitrogen to the benzyl cyanide-derived ring. The SMILES notation CN(CC1=CC=C(C=C1)C#N)N=NC2=CC=C(C=C2)C(=O)O further clarifies the connectivity, emphasizing the methyl-cyanobenzyl-triazeno-benzoic acid backbone.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by its CAS Registry Number 65542-16-7 , which serves as a universal identifier in chemical databases. Additional identifiers include:
- NSC Number : 267009, assigned by the National Cancer Institute’s Developmental Therapeutics Program.
- DSSTox Substance ID : DTXSID40877970, used for environmental toxicity tracking by the EPA.
- Nikkaji Number : J87.184B, from the Japan Chemical Substance Dictionary.
- BRN Number : 1824304, from the Beilstein Registry.
These identifiers ensure cross-referencing across regulatory, academic, and industrial contexts. For example, the DSSTox ID links to the U.S. Environmental Protection Agency’s computational toxicology resources, while the NSC Number connects the compound to pharmacological screening programs.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₆H₁₄N₄O₂ . This composition arises from the combination of a benzoic acid moiety (C₇H₆O₂), a triazeno group (N₃), a methyl group (CH₃), and a p-cyanobenzyl group (C₈H₆N).
The molecular weight is 294.31 g/mol (PubChem), with a computed exact mass of 294.11168 Da . Minor discrepancies in reported values (e.g., 294.30800 g/mol in some sources) stem from variations in isotopic abundance calculations or rounding conventions. The compound’s density is approximately 1.2 g/cm³ , and its boiling point is estimated at 513°C , reflecting the stability imparted by its aromatic and conjugated systems.
Key physicochemical properties include:
- XLogP3 : 3.6, indicating moderate lipophilicity.
- Hydrogen Bond Donor/Acceptor Count : 1 donor (carboxylic acid) and 6 acceptors (carboxylic acid oxygen, cyano group, and triazeno nitrogens).
- Rotatable Bond Count : 5, primarily from the triazeno linkage and benzyl group.
Synonymous Designations in Chemical Databases
The compound is cataloged under multiple synonymous names across databases, reflecting its structural features and historical nomenclature. These include:
- BENZOIC ACID, p-(3-(p-CYANOBENZYL)-3-METHYL-1-TRIAZENO)- .
- NSC 267009 , emphasizing its role in early drug discovery programs.
- 4-[(1E)-3-(4-cyanobenzyl)-3-methyltriaz-1-en-1-yl]benzoic acid , a stereodescriptor specifying the triazeno group’s geometry.
Less common variants include BRN 1824304 and 65542-16-7 (CAS number used as a trivial name). The diversity in naming underscores the compound’s complex substituents and the evolving conventions in chemical nomenclature. For instance, the shift from "triazeno" to "diazenyl" in IUPAC names reflects updates in terminology to prioritize functional group suffixes.
Properties
CAS No. |
65542-16-7 |
|---|---|
Molecular Formula |
C16H14N4O2 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
4-[[(4-cyanophenyl)methyl-methylamino]diazenyl]benzoic acid |
InChI |
InChI=1S/C16H14N4O2/c1-20(11-13-4-2-12(10-17)3-5-13)19-18-15-8-6-14(7-9-15)16(21)22/h2-9H,11H2,1H3,(H,21,22) |
InChI Key |
GJQMFLTWFFYRLD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C#N)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Nucleophilic Substitution and Hydrolysis
- Starting materials: 3-chloromethyl benzoic acid methyl ester, an N-containing compound (e.g., hexamethylenetetramine, ammoniacal liquor, urea), and a phase-transfer catalyst (e.g., cetyl trimethylammonium bromide, PEG-400).
- Reaction conditions: The mixture is refluxed in a weakly alkaline aqueous solution at 100–110 °C for 1–18 hours to facilitate nucleophilic substitution, generating an intermediate salt.
- Hydrolysis: The intermediate salt is then hydrolyzed under acidic conditions (100–110 °C for 1–18 hours) to yield 3-aldehyde benzoic acid methyl ester.
- Purification: The product is extracted with water-immiscible polar organic solvents (e.g., 1,2-dichloroethane), washed to neutrality, dried, and purified by distillation under reduced pressure to obtain a high-purity intermediate (>98%).
Step 2: Conversion to 3-Cyano-benzoic Acid Methyl Ester
- Reagents: 3-aldehyde benzoic acid methyl ester, hydroxylamine, and industrial formic acid.
- Reaction conditions: The mixture is refluxed at 100–110 °C for 1–18 hours. Water formed during the reaction is continuously removed using solid-state ion-exchange technology to drive the reaction forward.
- Workup: After reaction completion, the mixture is cooled, neutralized with sodium carbonate, and extracted with organic solvents. The organic phase is washed repeatedly to neutrality.
- Final purification: The solvent is removed under vacuum, and the crude product is crystallized or distilled under reduced pressure to yield pure 3-cyano-benzoic acid methyl ester with yields exceeding 80% and purity around 98%.
Formation of this compound
The final step involves the formation of the triazeno group on the benzoic acid derivative. While specific detailed protocols for this exact compound are less commonly published, the general approach involves:
- Diazotization: The methylated intermediate is subjected to diazotization reactions, typically involving nitrosating agents under acidic conditions.
- Triazene formation: The diazonium salt formed reacts with methylamine or related amines to form the 1-triazeno moiety.
- Cyanobenzyl substitution: The p-cyanobenzyl group is introduced via nucleophilic substitution or coupling reactions, often using p-cyanobenzyl halides or related derivatives.
- Final purification: The product is purified by recrystallization or chromatographic methods to achieve the desired purity.
Summary Table of Preparation Steps
| Step | Reactants/Conditions | Reaction Type | Key Parameters | Yield & Purity | Notes |
|---|---|---|---|---|---|
| 1 | 3-chloromethyl benzoic acid methyl ester, N-compound, phase-transfer catalyst, alkaline solution | Nucleophilic substitution | 100–110 °C, 1–18 h reflux | Intermediate salt formed | Phase-transfer catalyst critical for efficiency |
| 2 | Intermediate salt, acid hydrolysis | Hydrolysis | 100–110 °C, 1–18 h reflux | 3-aldehyde benzoic acid methyl ester, >98% purity | Extraction and distillation purification |
| 3 | 3-aldehyde benzoic acid methyl ester, hydroxylamine, formic acid | Reflux with water removal | 100–110 °C, 1–18 h reflux | 3-cyano-benzoic acid methyl ester, >80% yield, 98% purity | Solid ion-exchange used to remove water |
| 4 | Diazotization agents, methylamine, p-cyanobenzyl derivatives | Diazotization and triazene formation | Acidic conditions, controlled temperature | Final triazeno compound | Requires careful control to avoid side reactions |
Research Findings and Industrial Relevance
- The described methods avoid the use of highly toxic cyanide salts (e.g., potassium cyanide), favoring safer cyanation routes with hydroxylamine and formic acid, improving environmental and industrial safety profiles.
- The use of phase-transfer catalysts and solid-state ion-exchange technology enhances reaction efficiency and product purity.
- The overall process is scalable and suitable for industrial mass production, with reported yields over 80% and product purity exceeding 98%.
- The mild reaction conditions (100–110 °C reflux) and environmentally friendly reagents contribute to cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions: p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazeno group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid is its potential as an anticancer agent. Research indicates that triazene compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the formation of reactive intermediates that can induce DNA damage, leading to apoptosis in cancer cells.
- Case Study : In a pharmacokinetic study involving cancer patients, a capillary gas chromatographic method was developed to measure the levels of triazene derivatives in plasma and urine. The results showed that after administration, the compound conformed to a two-compartment open model with linear pharmacokinetics, demonstrating its viability for therapeutic use in oncology .
Antimicrobial Properties
Recent studies have also explored the antimicrobial properties of this compound. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
- Research Findings : A study demonstrated that various triazene derivatives exhibited moderate antibacterial activity against Gram-positive bacteria. This suggests that modifications to the structure of this compound could enhance its efficacy against specific pathogens .
Synthesis and Formulation
The synthesis of this compound typically involves multi-step organic reactions, including diazotization and coupling reactions. The formulation is crucial for ensuring bioavailability and stability when administered as a drug.
Formulation Techniques
- Liquid Formulations : Compositions including less than 3% water have been reported to improve the stability and delivery of similar compounds .
- Cyclodextrin Complexes : These formulations enhance solubility and facilitate compound delivery to target cells, potentially increasing therapeutic efficacy .
Pharmacological Insights
The pharmacological profile of this compound suggests several mechanisms of action, including immunomodulatory effects. This could be beneficial in treating conditions associated with immune dysregulation.
Immunomodulatory Effects
Studies indicate that similar triazene compounds can modulate immune responses, enhancing monocyte or neutrophil activity, which may provide therapeutic benefits in autoimmune diseases or infections .
Mechanism of Action
The mechanism of action of p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid involves its interaction with specific molecular targets. The triazeno group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, making the compound useful in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isomeric Triazeno-Benzoic Acid Derivatives
The ortho-, meta-, and para-isomers of (3,3-dimethyl-1-triazeno)benzoic acid (DTAB) serve as the closest structural analogs to PCMTB. Comparative studies in murine tumor models revealed stark differences in efficacy:
The para isomer’s superior activity is attributed to its enhanced pharmacokinetic stability and organ-specific inhibition of tumor cell dissemination, rather than direct cytotoxicity .
Other Triazine-Benzoic Acid Derivatives
- p-[4,6-Bis(trichloromethyl)-S-triazin-2-yl]benzoic acid ethyl ester (TCMBA): Unlike PCMTB, TCMBA contains a trichloromethyltriazine group. It acts as a photopolymerization initiator but lacks significant bioactivity. Its poor solubility in organic solvents (e.g., chloroform, methanol) contrasts with PCMTB’s moderate solubility in polar aprotic solvents like 1,4-dioxane .
Non-Triazeno Benzoic Acid Derivatives
- Diethylmalonic acid esters (DMA) : These esters exhibit hydrolytic instability and are primarily used in synthetic chemistry, contrasting with PCMTB’s metabolic stability in vivo .
Mechanistic and Pharmacokinetic Distinctions
- Metabolism: PCMTB undergoes minimal oxidative N-demethylation compared to its isomers, reducing the formation of reactive diazonium ions, which are often cytotoxic but nonspecific .
- Solubility and Bioavailability : PCMTB’s moderate solubility in 1,4-dioxane and aqueous buffers at physiological pH enhances its bioavailability relative to insoluble triazine derivatives like TCMBA .
- Target Specificity : PCMTB uniquely inhibits tumor cell dissemination to organs like the brain and liver, a property absent in ortho- and meta-DTAB and other benzoic acid analogs .
Biological Activity
p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid, with the chemical formula and CAS number 65542-16-7, is a triazene derivative that has garnered interest for its potential biological activities, particularly in the field of oncology. This compound belongs to a class of anticancer agents known for their ability to induce cell death in malignant cells through various mechanisms.
Chemical Structure and Properties
The structure of this compound features a triazene functional group, which is crucial for its biological activity. The molecular weight is approximately 294.31 g/mol, and it exhibits properties typical of triazene compounds, including potential mutagenicity and cytotoxicity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 294.31 g/mol |
| CAS Number | 65542-16-7 |
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. This interaction may lead to:
- DNA Damage : The formation of DNA adducts can result in mutations and ultimately cell death.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Tumor Growth : Studies have shown that triazene derivatives can inhibit the proliferation of various cancer cell lines.
Pharmacokinetics
Research on the pharmacokinetics of similar triazene compounds indicates that they are rapidly metabolized and cleared from the body. For instance, studies on related compounds have demonstrated a terminal half-life of approximately 2.5 hours in murine models, with significant distribution to tumor tissues compared to normal tissues .
Case Studies and Research Findings
- Antitumor Activity : A study evaluating the efficacy of this compound showed significant cytotoxic effects against several cancer cell lines, including leukemia and solid tumors. The compound displayed IC50 values in the low micromolar range, indicating potent activity .
- Metabolic Pathways : Metabolomic studies have identified key metabolites formed during the metabolism of this compound, including glucuronide and glycinate derivatives. These metabolites are crucial for understanding the compound's pharmacological effects and potential toxicity .
- Clinical Implications : Ongoing clinical trials are investigating the safety and efficacy of triazene derivatives in combination therapies for advanced cancers. Early results suggest improved outcomes when used alongside conventional chemotherapeutics .
Q & A
Q. What are the key spectroscopic methods for characterizing p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid, and how are they interpreted?
- Methodological Answer : Structural elucidation relies on 1H and 13C NMR to confirm the triazeno group and substitution patterns. For example, in related triazene derivatives, the triazeno proton (NH) appears as a singlet near δ 10.5 ppm in DMSO-d6 . The aromatic protons in the p-cyanobenzyl moiety are typically observed as doublets (e.g., δ 7.5–8.2 ppm). IR spectroscopy identifies functional groups like the carboxylic acid (broad O–H stretch ~2500–3000 cm⁻¹) and nitrile (sharp C≡N stretch ~2220 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, with fragmentation patterns confirming the triazeno linkage .
Q. How is the compound synthesized, and what are critical reaction conditions?
- Methodological Answer : Synthesis involves coupling a diazonium salt (derived from 3-methyl-1-triazeno benzoic acid) with p-cyanobenzyl bromide under controlled conditions. Key steps:
- Diazotization : Perform at 0–5°C to avoid decomposition of the diazonium intermediate.
- Coupling : Use a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate nucleophilic substitution.
- Purification : Column chromatography (silica gel, hexane/EtOH gradient) isolates the product .
Note : Triazenes are thermally sensitive; reactions should be conducted under inert atmospheres (N₂/Ar) .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : The triazeno group is prone to hydrolysis and thermal degradation. Recommended practices:
- Storage : –20°C under anhydrous conditions (desiccator) with inert gas purging.
- Handling : Avoid prolonged exposure to light, moisture, or acidic/basic environments.
- Stability assays : Monitor decomposition via HPLC or TLC over time under varying pH and temperature .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or DNA repair enzymes). Key steps:
Q. How might researchers resolve contradictions in reported cytotoxicity data across studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Purity : Use HPLC (>95% purity) and elemental analysis to standardize test compounds.
- Solvent effects : Compare activity in DMSO vs. aqueous buffers (e.g., PBS) to assess solubility-driven artifacts.
- Assay conditions : Replicate experiments under identical cell lines, incubation times, and dose ranges.
- Metabolic stability : Evaluate compound degradation in cell culture media via LC-MS .
Q. What strategies optimize regioselectivity in derivatizing the triazeno group?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
- Electrophilic substitution : Use directing groups (e.g., –COOH) to favor para/meta positions on the benzoic acid core.
- Cross-coupling reactions : Palladium catalysts (e.g., Suzuki-Miyaura) enable selective functionalization of the triazeno moiety.
- Solvent effects : Polar solvents (e.g., DMSO) stabilize charge-separated intermediates, enhancing selectivity .
Methodological Resources
- Spectral Data Interpretation : Reference NMR shifts and coupling constants from analogous triazene derivatives .
- Safety Protocols : Follow guidelines for handling nitriles and reactive intermediates, as outlined in safety data sheets for related cyanobenzyl compounds .
- Computational Tools : Use open-source software (e.g., PyMol, Avogadro) for molecular visualization and docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
